3-(4-Chlorophenyl)-5-(3-fluorophenyl)-2-methyl-7-propyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
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Overview
Description
3-(4-CHLOROPHENYL)-5-(3-FLUOROPHENYL)-2-METHYL-7-PROPYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a complex organic compound that belongs to the pyrazoloquinazoline family This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core substituted with chlorophenyl, fluorophenyl, methyl, and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-5-(3-FLUOROPHENYL)-2-METHYL-7-PROPYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions to form the pyrazoloquinazoline core. The reaction conditions usually involve the use of catalysts, such as Lewis acids, and solvents like ethanol or dimethylformamide (DMF). The reaction temperature and time are carefully controlled to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of high-purity 3-(4-CHLOROPHENYL)-5-(3-FLUOROPHENYL)-2-METHYL-7-PROPYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including reflux and microwave-assisted reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the molecule.
Scientific Research Applications
3-(4-CHLOROPHENYL)-5-(3-FLUOROPHENYL)-2-METHYL-7-PROPYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-5-(3-FLUOROPHENYL)-2-METHYL-7-PROPYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact mechanism of action depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-FLUOROPHENYL)-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE
- 3-(4-CHLOROPHENYL)-2-((4-FLUOROBENZYL)THIO)-4(3H)-QUINAZOLINONE
- 2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE
Uniqueness
3-(4-CHLOROPHENYL)-5-(3-FLUOROPHENYL)-2-METHYL-7-PROPYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications. Additionally, its synthetic versatility and potential for functionalization make it an attractive candidate for the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C26H25ClFN3 |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(3-fluorophenyl)-2-methyl-7-propyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C26H25ClFN3/c1-3-5-17-8-13-23-22(14-17)25(19-6-4-7-21(28)15-19)29-26-24(16(2)30-31(23)26)18-9-11-20(27)12-10-18/h4,6-7,9-12,15,17H,3,5,8,13-14H2,1-2H3 |
InChI Key |
LFUFMOQMCCVZIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC2=C(C1)C(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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